

6-bromo-1H-indazole-3-carboxylic acid mass spectrometry analysis

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Compound of Interest

Compound Name: 6-bromo-1H-indazole-3-carboxylic acid

Cat. No.: B1291794

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An Application Note on the Mass Spectrometric Analysis of **6-bromo-1H-indazole-3-carboxylic acid**.

Introduction

6-bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its structural characterization is fundamental for ensuring purity, studying metabolic pathways, and confirming its identity in complex matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the sensitive and specific analysis of such small molecules.[1] This application note provides a detailed protocol for the analysis of **6-bromo-1H-indazole-3-carboxylic acid** using LC-MS/MS, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The structural and mass spectrometric properties of **6-bromo-1H-indazole-3-carboxylic acid** are summarized below. The presence of a bromine atom results in a characteristic isotopic pattern ($^{19}\text{Br}:^{81}\text{Br} \approx 1:1$), which is a key diagnostic feature in its mass spectrum.

Table 1: Molecular Properties and Predicted Mass-to-Charge Ratios (m/z)

Parameter	Value
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂
Average Molecular Weight	241.04 g/mol
Monoisotopic Mass	239.9534 Da (⁷⁹ Br), 241.9514 Da (⁸¹ Br)
Ionization Mode	Negative Electrospray Ionization (ESI)
Predicted Precursor Ion [M-H] ⁻	238.9461 m/z (⁷⁹ Br), 240.9441 m/z (⁸¹ Br)

| Predicted Sodium Adduct [M+Na-2H]⁻ | 260.9280 m/z (⁷⁹Br), 262.9260 m/z (⁸¹Br) |

Table 2: Predicted MS/MS Fragmentation of Precursor Ion [M-H]⁻ at m/z 238.9/240.9

Predicted Fragment Ion (m/z)	Proposed Neutral Loss	Fragment Structure
194.9872 / 196.9852	CO ₂ (43.9898 Da)	[6-bromo-1H-indazole] ⁻
145.0398	-	[Indazole acylium cation]*

| 116.0342 | Br, CO₂ | [Indazole - H]⁻ |

*Note: The acylium cation at m/z 145.0398 is a characteristic fragment for many indazole-3-carboxamide derivatives observed in positive ion mode and may be less prominent in negative ion fragmentation.^[2] The primary and most expected fragmentation in negative mode is the loss of CO₂.

Experimental Protocols

Sample Preparation Protocol

Proper sample preparation is critical to ensure high-quality data and prevent contamination of the mass spectrometer.^{[1][3]} This protocol is designed for the analysis of solid **6-bromo-1H-indazole-3-carboxylic acid**.

- Stock Solution Preparation:

- Accurately weigh approximately 1 mg of **6-bromo-1H-indazole-3-carboxylic acid**.
- Dissolve the solid in 1 mL of a suitable organic solvent such as methanol (MeOH) or acetonitrile (ACN) to create a 1 mg/mL stock solution.^[4]
- Ensure complete dissolution, using sonication if necessary.
- Working Solution Preparation:
 - Take 100 µL of the 1 mg/mL stock solution.
 - Dilute it with 900 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for reverse-phase LC) to a final concentration of 100 µg/mL.^[4]
 - Further serial dilutions can be made to achieve lower concentrations (e.g., 1-10 µg/mL) as needed for sensitivity testing.
- Final Sample Preparation:
 - If any precipitate is observed after dilution, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the LC system.^[4]
 - Transfer the final solution into a 2 mL autosampler vial with a screw cap and septum.^[4]
 - Prepare a blank sample containing only the solvent used for the final dilution to run before and after the sample analysis to check for carryover.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method provides a starting point for the analysis. Optimization may be required based on the specific instrumentation used.

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
- Liquid Chromatography (LC) Parameters:

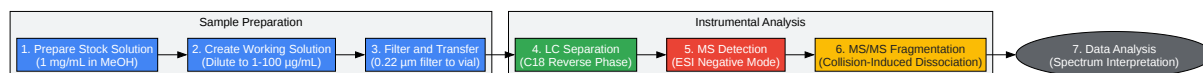
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0.0 - 1.0 min: 5% B
 - 1.0 - 5.0 min: Linear ramp from 5% to 95% B
 - 5.0 - 6.0 min: Hold at 95% B
 - 6.0 - 6.1 min: Return to 5% B
 - 6.1 - 8.0 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Parameters:
 - Ionization Source: Electrospray Ionization (ESI), Negative Mode.
 - Capillary Voltage: -3.5 kV.
 - Source Temperature: 150 °C.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow: 800 L/hr.
 - Full Scan (MS1) Range: 100 - 400 m/z.
 - Tandem MS (MS/MS) Parameters:

- Precursor Ion: 238.9 m/z and 240.9 m/z.
- Collision Energy: Ramped from 10-30 eV to observe the fragmentation pattern effectively.

Visualizations

Experimental Workflow

The general workflow for the LC-MS analysis of **6-bromo-1H-indazole-3-carboxylic acid** is depicted below.



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Caption: Workflow for the LC-MS analysis of **6-bromo-1H-indazole-3-carboxylic acid**.

Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathway for the $[M-H]^-$ ion of **6-bromo-1H-indazole-3-carboxylic acid** in negative ESI mode.

Caption: Predicted primary fragmentation of **6-bromo-1H-indazole-3-carboxylic acid**.

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